Methyl 4-methyl-4,5-dihydro-1H-pyrazole-5-carboxylate
Description
Historical Context of Pyrazole and Dihydropyrazole Chemistry
The development of pyrazole chemistry traces its origins to the pioneering work of German chemist Ludwig Knorr in 1883, who first synthesized substituted pyrazoles and established the fundamental nomenclature for this class of compounds. The term "pyrazole" was specifically coined by Knorr to describe this five-membered heterocyclic system containing two adjacent nitrogen atoms. Following this initial breakthrough, German chemist Hans von Pechmann further advanced the field in 1898 by developing a classical synthetic method for pyrazole synthesis from acetylene and diazomethane. These foundational contributions established the theoretical framework and synthetic methodologies that would eventually lead to the development of more complex derivatives, including dihydropyrazole compounds.
The evolution from simple pyrazoles to dihydropyrazole derivatives represents a significant advancement in heterocyclic chemistry, as these partially saturated systems offer unique reactivity patterns and structural properties distinct from their fully aromatic counterparts. The first synthesis of substituted pyrazoles was carried out through the reaction of beta-diketones with hydrazine, giving rise to regioisomeric products. This methodology, known as the Knorr pyrazole synthesis, became the foundation for developing more sophisticated synthetic approaches to various pyrazole derivatives. The development of dihydropyrazole chemistry specifically emerged as researchers recognized the potential for creating compounds with enhanced flexibility and diverse substitution patterns compared to fully aromatic pyrazole systems.
The historical progression from basic pyrazole synthesis to complex dihydropyrazole carboxylates demonstrates the continuous evolution of heterocyclic chemistry methodologies. Early research focused primarily on establishing fundamental synthetic pathways and understanding basic structural properties, while contemporary investigations have expanded to include detailed studies of stereochemistry, tautomerism, and functional group interactions within these systems. This historical foundation provides the necessary context for understanding the current significance of compounds such as this compound in modern chemical research.
Nomenclature and Structural Classification of Dihydropyrazole Carboxylates
The systematic nomenclature of this compound follows established conventions for heterocyclic compounds containing both saturated and unsaturated elements within the ring system. The compound is classified as a dihydropyrazole derivative, specifically featuring a 4,5-dihydro-1H-pyrazole core structure with methyl substitution at the 4-position and a carboxylate ester functionality at the 5-position. This naming convention reflects the partial saturation of the pyrazole ring, where the double bond between carbon atoms 4 and 5 has been reduced, creating a more flexible ring system compared to fully aromatic pyrazoles.
The structural classification of this compound places it within the broader category of 2-pyrazolines, which are characterized by the presence of two adjacent nitrogen atoms and one endocyclic double bond in the five-membered ring. The specific arrangement of substituents in this compound creates a unique molecular architecture that combines the reactivity of the dihydropyrazole core with the functionality of both alkyl and ester groups. The molecular formula typically associated with related dihydropyrazole carboxylates follows the general pattern of incorporating additional carbon, hydrogen, nitrogen, and oxygen atoms based on the specific substitution pattern.
Within the systematic classification of heterocyclic compounds, dihydropyrazole carboxylates occupy a distinctive position due to their dual nature as both nitrogen-containing heterocycles and carboxylate-functionalized molecules. The presence of the carboxylate group introduces additional possibilities for hydrogen bonding, coordination chemistry, and further synthetic transformations. The stereochemical considerations inherent in these compounds, particularly regarding the configuration at the substituted carbon centers, add another layer of complexity to their structural classification and potential applications in chemical research.
Significance in Heterocyclic Chemistry Research
The significance of this compound in heterocyclic chemistry research stems from its unique structural features that bridge fundamental heterocyclic chemistry principles with practical synthetic applications. Dihydropyrazole derivatives have demonstrated considerable importance as intermediates in various synthetic pathways, serving as versatile building blocks for the construction of more complex molecular architectures. The specific combination of functional groups present in this compound provides researchers with multiple sites for chemical modification and derivatization, making it a valuable synthetic precursor in medicinal chemistry and materials science applications.
Contemporary research has highlighted the growing importance of dihydropyrazole compounds in various fields of chemical investigation. These compounds have been synthesized and evaluated for their potential biological activities, with numerous derivatives showing promising results in preliminary screening studies. The structural flexibility inherent in dihydropyrazole systems, combined with the presence of multiple functional groups, allows for fine-tuning of molecular properties through systematic structural modifications. This adaptability makes compounds like this compound particularly valuable for structure-activity relationship studies and optimization efforts.
The research significance of this compound extends beyond its immediate synthetic utility to encompass broader questions in heterocyclic chemistry theory and methodology. Studies of dihydropyrazole derivatives contribute to the understanding of tautomerism, conformational preferences, and reactivity patterns in partially saturated heterocyclic systems. The systematic investigation of compounds such as this compound provides valuable insights into the relationship between molecular structure and chemical behavior, informing the design of new synthetic strategies and the development of improved methodologies for heterocyclic compound preparation.
Scope and Objectives of Academic Investigation
The academic investigation of this compound encompasses multiple research objectives that address both fundamental chemical principles and practical synthetic applications. Primary research goals include the comprehensive characterization of the compound's physical and chemical properties, including detailed analysis of its molecular structure, conformational behavior, and reactivity patterns under various experimental conditions. Advanced spectroscopic techniques and computational methods are employed to elucidate the three-dimensional structure and electronic properties of the molecule, providing essential data for understanding its chemical behavior and potential applications.
Synthetic methodology development represents another crucial objective in the academic study of this compound, focusing on the optimization of preparation methods and the exploration of novel synthetic routes. Research efforts aim to develop efficient, scalable, and environmentally sustainable approaches to the synthesis of this compound and related derivatives. These investigations often involve systematic studies of reaction conditions, catalyst systems, and substrate scope, with the ultimate goal of establishing robust synthetic protocols that can be applied in both academic and industrial settings.
The scope of academic investigation extends to include detailed studies of the compound's reactivity and its potential as a synthetic intermediate for the preparation of more complex molecular structures. Researchers examine various transformation reactions that can be performed on the dihydropyrazole core and the carboxylate functionality, mapping out potential synthetic pathways for accessing diverse chemical architectures. Additionally, theoretical and computational studies contribute to the understanding of the compound's electronic structure, stability, and predicted reactivity, providing valuable insights that guide experimental investigations and inform the design of new synthetic strategies in heterocyclic chemistry research.
| Research Parameter | Investigation Focus | Methodology |
|---|---|---|
| Structural Characterization | Molecular geometry and conformation | Nuclear magnetic resonance spectroscopy, X-ray crystallography |
| Synthetic Methodology | Optimized preparation routes | Multi-step synthesis, catalyst screening |
| Reactivity Studies | Functional group transformations | Systematic reaction condition studies |
| Computational Analysis | Electronic structure prediction | Density functional theory calculations |
| Physicochemical Properties | Solubility and stability assessment | Analytical chemistry techniques |
Properties
IUPAC Name |
methyl 4-methyl-4,5-dihydro-1H-pyrazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O2/c1-4-3-7-8-5(4)6(9)10-2/h3-5,8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJXXGATWODULHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C=NNC1C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-methyl-4,5-dihydro-1H-pyrazole-5-carboxylate typically involves the reaction of hydrazine derivatives with β-diketones or α,β-unsaturated carbonyl compounds. One common method includes the cyclization of 1,3-dicarbonyl compounds with hydrazine hydrate under acidic or basic conditions .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale batch reactions using similar synthetic routes. The reaction conditions are optimized for yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions: Methyl 4-methyl-4,5-dihydro-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrazole derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of dihydropyrazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the pyrazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted pyrazoles and dihydropyrazoles, which can be further functionalized for specific applications .
Scientific Research Applications
Chemical Structure and Synthesis
Methyl 4-methyl-4,5-dihydro-1H-pyrazole-5-carboxylate has the molecular formula . Its structure features a five-membered pyrazole ring with a carboxylate group and a methyl substituent. The synthesis typically involves the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds. A common method includes the condensation of ethyl acetoacetate with hydrazine hydrate, followed by methylation and cyclization processes.
Biological Activities
Pharmaceutical Development:
The pyrazole scaffold is recognized for its diverse biological activities. This compound has shown potential as an anti-inflammatory and antimicrobial agent. Studies indicate that derivatives of this compound can inhibit specific enzymes involved in inflammatory pathways and microbial growth .
Analgesic Effects:
Research has demonstrated that certain pyrazole derivatives exhibit significant analgesic properties. In animal models, compounds derived from this compound have been tested for their ability to reduce pain responses, indicating their potential use in pain management therapies .
Agrochemical Applications
This compound can also be utilized in agrochemicals. Its derivatives have been investigated for their effectiveness as pesticides and herbicides due to their ability to interact with biological systems in plants and pests. The compound's reactivity can be tailored to enhance its efficacy against specific agricultural threats .
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial properties of various pyrazole derivatives, including this compound. The results showed notable activity against several microbial strains, suggesting that modifications to the core structure could enhance pharmacological properties .
Case Study 2: Analgesic Properties
In a writhing test conducted on mice, derivatives of this compound demonstrated significant analgesic effects. The study highlighted the potential of these compounds as pain relief medications, warranting further investigation into their mechanisms of action and therapeutic applications .
Mechanism of Action
The mechanism of action of methyl 4-methyl-4,5-dihydro-1H-pyrazole-5-carboxylate involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific enzymes or receptors and modulating their activity. This interaction can lead to changes in cellular pathways, resulting in the desired biological effects .
Comparison with Similar Compounds
Structural Comparison with Analogous Pyrazole Derivatives
Pyrazole derivatives often differ in substituent patterns, which significantly impact their chemical behavior. Below is a comparison of Methyl 4-methyl-4,5-dihydro-1H-pyrazole-5-carboxylate with structurally similar compounds (Table 1):
Table 1: Structural analogs and substituent variations
Key Observations :
- Electron-withdrawing groups (e.g., -CF₃, -Br, -Cl) enhance electrophilicity, influencing reactivity in nucleophilic substitutions or cycloadditions .
- Steric bulk (e.g., phenyl in compound 201) reduces synthetic yields due to hindered reaction kinetics (10% yield vs. 92% for compound 200) .
- Ester vs. carboximidamide : The carbomethoxy group in the target compound offers distinct hydrogen-bonding capabilities compared to carboximidamide derivatives .
Implications of Substituent Variations on Physicochemical Properties
- Solubility : Electron-donating groups (e.g., -OCH₃) improve aqueous solubility, whereas halogenated or aryl groups enhance lipophilicity .
- Thermal Stability : Bulky substituents (e.g., phenyl) may increase melting points due to improved crystal packing .
- Biological Activity : Carboximidamide derivatives () are often explored for antimicrobial activity, while ester derivatives like the target compound may serve as intermediates for prodrugs .
Methods for Assessing Compound Similarity
Computational methods for evaluating structural similarity include:
Biological Activity
Methyl 4-methyl-4,5-dihydro-1H-pyrazole-5-carboxylate (MMPC) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article summarizes the biological activity of MMPC, including its therapeutic potential, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
MMPC is characterized by its pyrazole ring structure, which includes a carboxylate group and a methyl substituent. The molecular formula is , with a molecular weight of approximately 170.1659 g/mol. Its unique structural features contribute to its reactivity and biological properties.
Table 1: Key Features of this compound
| Property | Value |
|---|---|
| Molecular Formula | C7H10N2O2 |
| Molecular Weight | 170.1659 g/mol |
| Structural Category | Heterocyclic compound |
| Functional Groups | Carboxylate, Methyl |
Antidiabetic Properties
Research indicates that derivatives of MMPC exhibit potential antidiabetic effects. Some studies have shown that these compounds can lower blood glucose levels significantly, suggesting their utility in managing diabetes.
Antimicrobial Activity
MMPC and its derivatives have been evaluated for antimicrobial properties. Studies report broad-spectrum activity against various bacterial strains, with minimum inhibitory concentration (MIC) values indicating effective inhibition of microbial growth . The exact mechanism involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.
Anti-inflammatory Effects
The anti-inflammatory potential of MMPC has also been investigated. Compounds derived from MMPC have demonstrated significant inhibition of pro-inflammatory cytokines, making them candidates for treating inflammatory diseases .
Anticancer Activity
The anticancer properties of MMPC are notable, with several studies indicating that pyrazole derivatives can inhibit tumor cell proliferation. This effect is often mediated through the induction of apoptosis in cancer cells and the inhibition of specific oncogenic pathways .
The biological activity of MMPC is attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : MMPC can inhibit enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Modulation : The compound may act on specific receptors related to inflammation and cell proliferation, thus exerting therapeutic effects.
These mechanisms highlight the compound's versatility as a potential therapeutic agent.
Case Studies and Research Findings
- Antidiabetic Study : A study demonstrated that a derivative of MMPC significantly reduced blood glucose levels in diabetic rats. The compound was administered at varying doses, showing a dose-dependent response in glucose reduction.
- Antimicrobial Evaluation : In vitro tests revealed that MMPC exhibited MIC values ranging from 2.50 to 20 µg/mL against strains such as E. coli and Staphylococcus aureus. The compound's efficacy was comparable to standard antibiotics .
- Anti-inflammatory Research : In an experimental model of inflammation, MMPC derivatives were shown to reduce edema significantly compared to control groups, indicating their potential use in treating inflammatory conditions .
Q & A
Basic Research Question
- IR Spectroscopy : Identifies functional groups (e.g., ester C=O stretch at ~1730–1740 cm⁻¹, pyrazole ring vibrations at ~1600 cm⁻¹) .
- NMR : ¹H NMR reveals proton environments (e.g., methyl groups at δ 1.3–2.5 ppm, dihydropyrazole protons as multiplets δ 3.5–4.5 ppm). ¹³C NMR confirms ester carbonyl (~165–170 ppm) and quaternary carbons .
- X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding networks. SHELX software refines structures using diffraction data; Flack parameters validate absolute configuration . For example, hydrogen bonds (N–H···O) and C–H···π interactions stabilize crystal packing .
How does the substitution pattern on the pyrazole ring influence reactivity and biological activity?
Advanced Research Question
The 4-methyl and ester groups dictate electronic and steric effects:
- Electronic Effects : The electron-withdrawing ester group at C5 enhances electrophilicity, facilitating nucleophilic substitutions. Methyl at C4 increases steric hindrance, reducing reactivity at adjacent positions .
- Biological Activity : Substituents modulate interactions with biological targets. For example, the ester group can be hydrolyzed to a carboxylic acid, enhancing binding to enzymes (e.g., cyclooxygenase-2 in anti-inflammatory studies) . Comparative studies with analogs (e.g., ethyl esters) show methyl esters often exhibit improved metabolic stability .
What strategies resolve contradictions in spectroscopic data between synthetic batches?
Advanced Research Question
Discrepancies in NMR or IR data often arise from:
- Conformational Polymorphism : Different crystal forms (e.g., monoclinic vs. orthorhombic) alter solid-state spectra. Solution-state NMR and variable-temperature studies differentiate intrinsic molecular properties from packing effects .
- Byproduct Interference : TLC monitoring and HPLC purification isolate the target compound. For example, residual hydrazine derivatives can be removed via acid-base extraction .
- Dynamic Effects : Rotameric equilibria in solution may split NMR signals. Deuterated solvents and 2D NMR (COSY, HSQC) assign overlapping peaks .
How can computational methods predict the compound’s crystallographic behavior and intermolecular interactions?
Advanced Research Question
- Hydrogen-Bonding Networks : Graph-set analysis (e.g., Etter’s rules) classifies interaction patterns (e.g., R²₂(8) motifs) observed in crystals . Tools like Mercury (CCDC) visualize packing motifs.
- DFT Calculations : Predict stable conformers and intermolecular interaction energies. For example, dispersion-corrected functionals (B3LYP-D3) model weak C–H···O interactions .
- SHELX Refinement : Incorporates anisotropic displacement parameters and twin refinement for challenging datasets (e.g., twinned crystals) .
What are the methodological considerations for evaluating its potential as a bioactive scaffold?
Advanced Research Question
- Structure-Activity Relationships (SAR) : Modify substituents (e.g., replace methyl with halogens) and assess bioactivity changes. For instance, chloro analogs show enhanced antimicrobial activity .
- Enzymatic Assays : Test inhibitory activity against target enzymes (e.g., COX-2) using kinetic assays (IC₅₀ determination). Hydrolysis to the carboxylic acid derivative often improves binding affinity .
- ADME Profiling : Microsomal stability assays (e.g., liver microsomes) and logP measurements (HPLC) predict pharmacokinetics. Methyl esters generally exhibit higher membrane permeability than carboxylic acids .
How do reaction mechanisms differ between oxidation and reduction pathways for this compound?
Advanced Research Question
- Oxidation : The ester group is stable, but the dihydropyrazole ring can oxidize to a fully aromatic pyrazole. Controlled oxidation with KMnO₄ or DDQ selectively modifies the ring, monitored by loss of dihydro protons in NMR .
- Reduction : NaBH₄ or LiAlH₄ reduces the ester to a primary alcohol. Catalytic hydrogenation (Pd/C) may saturate the pyrazole ring, altering bioactivity. Mechanistic studies (e.g., deuterium labeling) track hydrogenation sites .
What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
Advanced Research Question
- Racemization Risks : Acidic/basic conditions during workup may epimerize chiral centers. Low-temperature extraction and chiral HPLC ensure purity .
- Catalytic Asymmetry : Chiral catalysts (e.g., BINOL-derived phosphoric acids) induce enantioselectivity during cyclocondensation. ee values >90% are achievable with optimized ligands .
- Process Optimization : Continuous flow reactors improve heat/mass transfer, reducing side reactions. PAT (Process Analytical Technology) tools monitor real-time reaction progress .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
